LC-MS/MS Assay Performance
A validated LC-ESI-MS/MS method for plasma vigabatrin quantification using Vigabatrin-13C-d2 as the internal standard demonstrated a linear calibration range of 0.010–50.0 µg/mL with a correlation coefficient (r²) of 0.9982 [1]. The method achieved complete chromatographic separation within 5 minutes, and intra- and inter-batch precision and accuracy were within acceptable bioanalytical guidelines (±15%) [1]. In contrast, a dried plasma spot method employing the structural analog 4-aminocyclohexanecarboxylic acid as internal standard achieved a more restricted linear range of 0.500–50.0 µg/mL [2], highlighting the superior dynamic range and assay robustness afforded by the stable isotope-labeled IS.
| Evidence Dimension | Assay linear range and precision |
|---|---|
| Target Compound Data | 0.010–50.0 µg/mL (r² = 0.9982); intra-/inter-batch precision and accuracy within ±15% |
| Comparator Or Baseline | Method using 4-aminocyclohexanecarboxylic acid (structural analog IS): 0.500–50.0 µg/mL linear range [2] |
| Quantified Difference | Lower limit of quantification (LLOQ) improved 50-fold (0.010 vs 0.500 µg/mL) |
| Conditions | Human plasma; protein precipitation with acetonitrile; Waters Symmetry C18 column (4.6×50 mm, 3.5 μm); isocratic elution at 0.35 mL/min |
Why This Matters
A 50-fold lower LLOQ enables accurate quantification in pediatric patients requiring low-dose therapy, directly impacting clinical dose individualization and procurement decisions for TDM laboratories.
- [1] Wang J, et al. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms. Anal Methods. 2023; 15(9): 1107-1114. doi:10.1039/D2AY02017A. View Source
- [2] Kostić N, Dotsikas Y, Jović N, et al. Vigabatrin in dried plasma spots: Validation of a novel LC-MS/MS method and application to clinical practice. J Chromatogr B. 2014; 962: 102-108. doi:10.1016/j.jchromb.2014.05.026. View Source
